molecular formula C22H22FN5O2S2 B2599283 2-({1-ethyl-3-methyl-7-oxo-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide CAS No. 1358711-24-6

2-({1-ethyl-3-methyl-7-oxo-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide

Cat. No.: B2599283
CAS No.: 1358711-24-6
M. Wt: 471.57
InChI Key: SICVCBUGIKQLNI-UHFFFAOYSA-N
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Description

Key structural elements include:

  • Pyrazolo[4,3-d]pyrimidin backbone: A fused bicyclic system with nitrogen atoms at positions 1, 3, 5, and 5.
  • Substituents: 1-Ethyl and 3-methyl groups: Likely influencing steric and electronic properties. Thiophen-2-ylmethyl moiety: A sulfur-containing aromatic group that may enhance lipophilicity or modulate receptor interactions. 4-Fluorobenzyl group: A fluorinated aromatic substituent that could improve metabolic stability .

Properties

IUPAC Name

2-[1-ethyl-3-methyl-7-oxo-6-(thiophen-2-ylmethyl)pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl-N-[(4-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN5O2S2/c1-3-28-20-19(14(2)26-28)25-22(27(21(20)30)12-17-5-4-10-31-17)32-13-18(29)24-11-15-6-8-16(23)9-7-15/h4-10H,3,11-13H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SICVCBUGIKQLNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=CS3)SCC(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-ethyl-3-methyl-7-oxo-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide typically involves multi-step organic reactions. The key steps include the formation of the pyrazolo[4,3-d]pyrimidine core, followed by the introduction of the thiophen-2-yl and 4-fluorophenyl groups. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry techniques. These methods ensure consistent quality and scalability, which are essential for commercial applications.

Chemical Reactions Analysis

Reactivity of the Sulfanyl (Thioether) Group

The thioether (-S-) group is susceptible to oxidation and nucleophilic substitution.

Reaction Type Reagents/Conditions Products Mechanistic Notes
Oxidation H₂O₂, mCPBA, or KMnO₄Sulfoxide (R-SO-R') or sulfone (R-SO₂-R') derivativesMilder oxidants (H₂O₂) favor sulfoxides; stronger agents (KMnO₄) yield sulfones.
Alkylation Alkyl halides (e.g., CH₃I)Thioether with extended alkyl chainsNucleophilic substitution at sulfur under basic conditions.

Pyrazolo[4,3-d]pyrimidine Core Reactivity

The heterocyclic core may participate in electrophilic substitution or ring-opening reactions.

Reaction Type Reagents/Conditions Products Mechanistic Notes
Electrophilic Aromatic Substitution HNO₃/H₂SO₄ (nitration)Nitrated derivatives at electron-rich positionsDirected by the pyrimidine nitrogen’s electron-withdrawing effects.
Ring Functionalization POCl₃ or PCl₅Chlorinated pyrazolopyrimidine derivativesPhosphorus-based reagents activate carbonyl groups for substitution.

Acetamide and Fluorophenyl Moieties

The acetamide group may undergo hydrolysis, while the fluorophenyl ring is resistant to electrophilic substitution.

Reaction Type Reagents/Conditions Products Mechanistic Notes
Acetamide Hydrolysis HCl/H₂O (acidic) or NaOH/H₂O (basic)Carboxylic acid (via amide cleavage)Acidic conditions protonate the amide; basic hydrolysis generates carboxylate.
Fluorophenyl Reactivity Strong nucleophiles (e.g., NH₃)Limited reactivity due to fluorine’s electron-withdrawing effectsFluorine deactivates the ring, making substitution rare without extreme conditions .

Thiophene Methyl Group Reactivity

The thiophene-linked methyl group may undergo oxidation or halogenation.

Reaction Type Reagents/Conditions Products Mechanistic Notes
Oxidation KMnO₄, H⁺Carboxylic acid (if benzylic position)Requires acidic conditions for benzylic oxidation.
Halogenation NBS (light-initiated)Brominated methyl derivativeRadical-mediated bromination at the methyl group.

Stability and Degradation Pathways

  • Photodegradation : The thiophene and fluorophenyl groups may undergo photolytic cleavage under UV light .

  • Hydrolytic Stability : The acetamide bond is stable in neutral water but hydrolyzes under prolonged acidic/basic conditions.

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to this one exhibit various biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that the compound may have potential as an anticancer agent due to its ability to interact with cellular pathways involved in cancer progression.
  • Antimicrobial Properties : Compounds with similar structures have shown effective antimicrobial activity against several bacterial strains, making them candidates for antibiotic development.
  • Anti-inflammatory Effects : The structural characteristics may also contribute to anti-inflammatory properties, which are beneficial in treating chronic inflammatory diseases.

Applications in Drug Development

The compound's unique structural features position it well for applications in drug discovery and development. Key areas include:

  • Targeted Therapy : The ability to selectively interact with specific biological targets makes it suitable for developing targeted therapies in oncology.
  • Combination Therapies : Its potential synergistic effects with existing drugs could enhance therapeutic efficacy in treating complex diseases.
  • Lead Compound for Synthesis : This compound can serve as a lead structure for synthesizing analogs with improved pharmacological profiles.

Case Studies

Several studies have been conducted on related compounds to evaluate their pharmacological properties:

  • A study published in Nature explored the synthesis and biological evaluation of pyrazolo-pyrimidine derivatives, highlighting their anticancer properties through inhibition of specific kinases involved in tumor growth .
  • Research documented in Journal of Medicinal Chemistry identified that thiophene-containing compounds exhibited significant antibacterial activity against resistant strains of bacteria .
  • An investigation into the anti-inflammatory effects of similar acetamide derivatives demonstrated their ability to reduce inflammation markers in vitro .

Mechanism of Action

The mechanism of action of 2-({1-ethyl-3-methyl-7-oxo-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Structural Analogs and Their Features

The following table summarizes key structural and functional differences between the target compound and related derivatives:

Compound Name / ID Core Structure Key Substituents Reported Activity Source
Target Compound Pyrazolo[4,3-d]pyrimidin Thiophen-2-ylmethyl, 4-fluorobenzyl Unknown (hypothetical) N/A
Ethyl 7-Methyl-1-(4-Nitrophenyl)-5-Phenyl-3-(Thiophen-2-Yl)-1,5-Dihydro-[1,2,4]Triazolo[4,3-a]pyrimidine-6-Carboxylate Triazolo[4,3-a]pyrimidine Thiophen-2-yl, 4-nitrophenyl Antitumor (A-549, HepG-2)
2-{[1-Ethyl-6-(2-Methoxybenzyl)-3-Methyl-7-Oxo-6,7-Dihydro-1H-Pyrazolo[4,3-d]Pyrimidin-5-Yl]Sulfanyl}-N-(2-Fluorophenyl)Acetamide Pyrazolo[4,3-d]pyrimidin 2-Methoxybenzyl, 2-fluorophenyl Undisclosed
N-(4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-Yl)Ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-Yl)-2-Fluorophenyl)Acetamide Pyrazolo[3,4-d]pyrimidin Chromenone, fluorophenyl Assumed anticancer

Key Observations

Pyrazolo[3,4-d]pyrimidin derivatives (e.g., ) exhibit positional isomerism, which may affect interactions with enzymatic targets .

Substituent Impact: Thiophene vs. Chromenone: The thiophen-2-ylmethyl group in the target compound contrasts with the chromenone moiety in . Sulfur in thiophene may enhance π-π stacking, while chromenone’s oxygenated structure could influence solubility . Fluorophenyl Positioning: The 4-fluorobenzyl group in the target compound vs. 2-fluorophenyl in may lead to divergent metabolic stability and target selectivity due to steric and electronic effects .

Biological Activity Trends: The triazolo[4,3-a]pyrimidine derivative demonstrated significant antitumor activity against lung (A-549) and liver (HepG-2) cancer cells, suggesting that the pyrazolo-pyrimidine scaffold—when combined with thiophene and nitrophenyl groups—may confer cytotoxicity . Chromenone-containing derivatives (e.g., ) are often associated with kinase inhibition, implying that the target compound’s thiophene and fluorophenyl groups could similarly target oncogenic pathways .

Biological Activity

The compound 2-({1-ethyl-3-methyl-7-oxo-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide belongs to a class of pyrazolo[4,3-d]pyrimidine derivatives known for their diverse biological activities, particularly in oncology and pharmacology. This article explores its biological activity, including anticancer properties and potential therapeutic applications.

Chemical Structure and Properties

The structure of the compound features a pyrazolo[4,3-d]pyrimidine core, which is a significant scaffold in drug design due to its ability to mimic purine nucleosides. The presence of various substituents enhances its biological activity by modulating interactions with biological targets.

Biological Activity Overview

Recent studies have highlighted the biological activities of pyrazolo[4,3-d]pyrimidine derivatives, focusing on their anticancer properties and mechanisms of action. The following sections summarize key findings related to the compound's efficacy against various cancer cell lines and its mechanism of action.

Anticancer Activity

  • In Vitro Studies :
    • The compound has shown significant inhibitory effects on several cancer cell lines. For instance, it exhibited an IC50 value of 2.24 µM against A549 lung cancer cells, outperforming doxorubicin (IC50 9.20 µM) as a positive control .
    • In another study, derivatives similar to this compound demonstrated potent anti-proliferative activity against human hepatoma (HepG2) and breast cancer (MCF-7) cell lines with IC50 values ranging from 1.74 to 8.21 µM .
  • Mechanism of Action :
    • Flow cytometry analyses revealed that the compound induces apoptosis in A549 cells at low micromolar concentrations by increasing the BAX/Bcl-2 ratio significantly .
    • Additionally, it has been reported to inhibit key signaling pathways involved in cancer proliferation by targeting epidermal growth factor receptors (EGFR), with IC50 values as low as 0.016 µM against wild-type EGFR and notable activity against the mutant form (T790M) .

Additional Biological Activities

Apart from anticancer effects, pyrazolo[4,3-d]pyrimidine derivatives have been investigated for other therapeutic potentials:

  • Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibition : These compounds have shown promise in treating renal anemia by stabilizing hypoxia-inducible factors (HIF), leading to increased erythropoietin production .

Case Studies

Several case studies have been conducted to evaluate the biological activity of pyrazolo[4,3-d]pyrimidine derivatives:

StudyCompoundCell LineIC50 (µM)Mechanism
1aA5492.24Apoptosis induction
12bMCF-78.21EGFR inhibition
13ICR MiceN/AHIF-PHD inhibition

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:

  • Use orthogonal experimental design (e.g., Taguchi or factorial methods) to systematically vary reaction parameters (temperature, solvent, catalyst loading). For example, demonstrates how chloro-substituted intermediates can influence reaction efficiency in pyrimidine derivatives.
  • Employ HPLC-guided purification to isolate impurities, as described in for structurally similar acetamide compounds.
  • Consider solvent polarity adjustments (e.g., switching from DMF to THF) to reduce side reactions, as observed in thiophene-containing heterocycles (). Reference:

Q. What spectroscopic and crystallographic techniques are critical for structural characterization?

Methodological Answer:

  • X-ray crystallography is essential for resolving the pyrazolo-pyrimidine core and thiophene orientation ( ).
  • Multinuclear NMR (e.g., 19F^{19}\text{F} and 13C^{13}\text{C}) identifies substituent effects, such as the 4-fluorophenyl group and thiol-acetamide linkage ( ).
  • High-resolution mass spectrometry (HRMS) validates molecular weight, particularly for sulfur-containing analogs ( ). Reference:

Q. How can researchers assess the compound’s solubility and stability in biological buffers?

Methodological Answer:

  • Perform shake-flask experiments with UV/Vis quantification across pH 2–8 (simulating physiological conditions). highlights pH-dependent degradation in pyrimidine derivatives.
  • Use dynamic light scattering (DLS) to monitor aggregation in PBS or cell culture media. Reference:

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for structurally similar compounds?

Methodological Answer:

  • Conduct meta-analysis of existing datasets (e.g., IC50_{50} values) to identify outliers. Cross-validate using orthogonal assays (e.g., SPR vs. fluorescence polarization for binding affinity).
  • Investigate batch-to-batch variability in compound purity ( ) or stereochemical impurities ( ). Reference:

Q. How can the reaction mechanism of the sulfanyl-acetamide substitution be elucidated?

Methodological Answer:

  • Use DFT calculations to model transition states and compare with experimental kinetics ( ).
  • Perform isotopic labeling (e.g., 34S^{34}\text{S}) to track sulfur transfer pathways, as applied in for thieno-pyrimidine analogs. Reference:

Q. What computational approaches predict the compound’s binding to target enzymes?

Methodological Answer:

  • Apply molecular docking (AutoDock Vina or Glide) with homology models of kinase or protease targets.
  • Validate predictions using alanine-scanning mutagenesis ( ) to identify critical binding residues. Reference:

Q. How can structure-activity relationship (SAR) studies be designed to improve selectivity?

Methodological Answer:

  • Synthesize substituent libraries (e.g., varying thiophene methyl groups or fluorophenyl positions) and test against related off-targets ( ).
  • Use Free-Wilson analysis to quantify contributions of individual substituents to bioactivity (). Reference:

Q. What methods mitigate interference from metabolic byproducts in pharmacokinetic studies?

Methodological Answer:

  • Employ LC-MS/MS with stable isotope internal standards (e.g., 13C^{13}\text{C}-labeled analog) to distinguish parent compound from metabolites.
  • Use hepatocyte microsomal assays to identify major Phase I/II metabolites ( ). Reference:

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